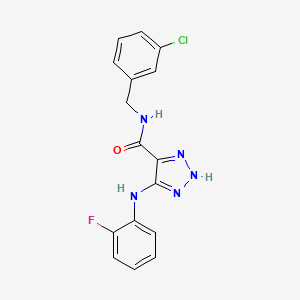

N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 4-position with a carboxamide group. The molecule features a 3-chlorobenzyl group attached to the triazole’s N1 position and a 2-fluorophenylamino group at the 5-position. Its design aligns with trends in medicinal chemistry where halogenated aryl groups enhance target binding and metabolic stability .

Properties

Molecular Formula |

C16H13ClFN5O |

|---|---|

Molecular Weight |

345.76 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H13ClFN5O/c17-11-5-3-4-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-7-2-1-6-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |

InChI Key |

CEYFYVHZTCDGIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, leading to the formation of the 1,2,3-triazole ring.

Introduction of the Benzyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole ring is functionalized with the desired substituents.

Formation of the Carboxamide Group: This step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can be used to study the effects of triazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has potential therapeutic applications, particularly in the development of antifungal, antibacterial, and anticancer agents. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Triazole Carboxamide Derivatives

Key Observations :

- Halogen Positioning: The target compound’s 2-fluorophenylamino group distinguishes it from analogs like , which uses a 3-chlorophenylamino group. The ortho-fluorine may induce steric hindrance or alter π-π stacking compared to para/meta substituents.

- Biological Relevance: Compounds with trifluoromethyl groups (e.g., ) show enhanced antitumor activity, suggesting that electron-withdrawing substituents at C5 improve potency. The target compound’s 2-fluorophenylamino group may offer similar advantages.

Key Observations :

- Coupling Agents : The target compound likely employs carbodiimide-based coupling (EDC·HCl/HOBt), a standard method for amide bond formation, as seen in .

- Purification Challenges : Compounds with nitro groups (e.g., ) exhibit lower yields (23–45%), possibly due to side reactions or solubility issues.

Table 3: Reported Bioactivities of Triazole Carboxamides

SAR Insights :

- Halogen Effects: Chlorine at the benzyl position (target compound, ) may enhance lipophilicity and membrane permeability. Fluorine at the phenylamino group (target compound, ) could improve metabolic stability.

- Electron-Withdrawing Groups: Trifluoromethyl () and nitro () substituents correlate with enhanced antitumor and antibacterial activities, respectively. The target compound’s 2-fluorophenylamino group may similarly modulate electron density to favor target binding.

- Heterocyclic Extensions: Quinoline () or thieno[3,2-d]pyrimidine () moieties in carboxamide side chains significantly broaden therapeutic scope, suggesting that modifications to the target compound’s benzyl group could unlock new activities.

Biological Activity

N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 349.79 g/mol. Its structural features include a triazole ring, a chlorobenzyl group, and a fluorophenyl amine. These components contribute to its biological activity by enhancing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇ClFN₅O |

| Molecular Weight | 349.79 g/mol |

| CAS Number | 1291845-94-7 |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties . Preliminary studies suggest that it may act through the modulation of specific cellular pathways involved in cancer proliferation and survival. For instance, compounds within the triazole class have been shown to inhibit NF-κB signaling pathways, which are crucial in cancer cell survival and proliferation .

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. Triazole derivatives are known to bind to various biological targets, modulating their activity. For example, studies have shown that similar triazole compounds inhibit enzymes associated with cancer cell growth and metastasis .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, compounds related to this structure have been screened against an NCI panel of 60 human cancer cell lines, showing significant growth inhibition at concentrations as low as .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide | Benzyl instead of chlorobenzyl | Lacks chlorine substituent which may affect activity |

| 5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Different amine substitution | Exhibits different biological activities |

| 5-methyl-N-(phenethyl)-1H-1,2,3-triazole-4-carboxamide | Methyl substitution at position 5 | Variation in methyl group may influence solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.